molecular formula C10H15NS B1399391 3-[(2-Methylpropyl)sulfanyl]aniline CAS No. 91330-04-0

3-[(2-Methylpropyl)sulfanyl]aniline

Cat. No.: B1399391
CAS No.: 91330-04-0
M. Wt: 181.3 g/mol
InChI Key: DOJQBZDNLHHVJE-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]aniline is an organic compound with the molecular formula C11H17NS. It is characterized by the presence of an aniline group substituted with a 2-methylpropyl sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]aniline typically involves the reaction of 3-bromoaniline with 2-methylpropyl thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

3-[(2-Methylpropyl)sulfanyl]aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. In catalysis, the compound can coordinate with metal centers, facilitating the formation of reactive intermediates and promoting catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylpropyl)sulfanyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-methylpropyl sulfanyl group enhances its lipophilicity and ability to interact with hydrophobic environments, making it valuable in medicinal chemistry and material science .

Properties

IUPAC Name

3-(2-methylpropylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJQBZDNLHHVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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